N-(4-chlorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound N-(4-chlorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with nitrogen atoms at positions 1, 3, and 5. Key structural features include:
- 2-Phenyl group: Introduces aromaticity and hydrophobic interactions.
- 7-Amino linkage with 4-chlorophenyl: The electron-withdrawing chlorine atom may improve metabolic stability and target affinity .
Properties
Molecular Formula |
C20H17ClN4 |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H17ClN4/c1-13-12-18(23-17-10-8-16(21)9-11-17)25-20(22-13)14(2)19(24-25)15-6-4-3-5-7-15/h3-12,23H,1-2H3 |
InChI Key |
ASLHAWNPOBLVQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound exhibits anti-inflammatory, anticancer, and antimicrobial activities, which are being explored for therapeutic applications.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives with Varied Substitutions
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Effects :
- Position 5 : Bulkier groups (e.g., 4-isopropylphenyl in 35 ) reduce anti-mycobacterial activity compared to smaller substituents like p-tolyl (33 ) . The target compound’s 5-methyl group may balance steric effects and activity.
- Position 3 : Fluorophenyl analogs (e.g., 33 , 47 ) show strong anti-mycobacterial activity, suggesting electron-withdrawing groups enhance target binding. The target’s 3-methyl group may reduce polarity but improve lipophilicity.
- Amine Side Chain : Pyridinylmethyl groups (e.g., 47–51 ) improve solubility and bioavailability. The target’s 4-chlorophenyl group may prioritize target specificity over solubility .
Triazolo[1,5-a]pyrimidine Isosteres
Table 2: Triazolo vs. Pyrazolo Core Comparisons
Key Observations:
- For example, triazolo compounds show strong antiplasmodial and anti-tubercular activities .
- Amine Linkers: Phenethylamine side chains (e.g., 60) enhance penetration into bacterial membranes, while dimethylaminomethyl groups (92) improve solubility .
Functional Analogs with Modified Side Chains
Table 3: Impact of Amine Substituents on Activity
Key Observations:
- Radiolabeling Potential: Fluorinated analogs like DPA-714 demonstrate the utility of pyrazolo[1,5-a]pyrimidines in diagnostic imaging .
- Nitro Groups : Nitro-substituted compounds (e.g., 9f ) show anti-inflammatory effects, suggesting redox modulation as a mechanism .
Biological Activity
N-(4-chlorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core. Its molecular formula is with a molecular weight of 348.83 g/mol. The presence of a chlorophenyl group and dimethyl substituents enhances its chemical properties and biological interactions, making it an interesting subject for drug discovery.
| Property | Value |
|---|---|
| Molecular Weight | 348.83 g/mol |
| Molecular Formula | C20 H17 Cl N4 |
| LogP | 5.1522 |
| Polar Surface Area | 29.77 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
Biological Activities
This compound exhibits various biological activities:
- Anticancer Activity :
-
Antimicrobial Properties :
- The compound has shown efficacy against several microbial strains, indicating potential as an antimicrobial agent .
- Inhibition of Kinases :
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1/S phase, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Target Selectivity : It has been noted for its selectivity towards specific kinases such as EGFR and VEGFR-2, which are critical in tumor growth and angiogenesis .
Case Studies
Several studies have focused on the biological activity of this compound:
- Cancer Cell Line Studies :
-
Comparative Analysis :
- A comparative study highlighted the unique aspects of this compound against other analogs, emphasizing its distinct substituents that contribute to its specific biological activities .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(4-chlorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by substitution reactions to attach the 4-chlorophenyl and dimethylphenyl groups. Optimization includes:
- Catalyst selection : Transition metal catalysts (e.g., Pd) improve coupling efficiency in aryl substitutions.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates.
- Temperature control : Maintaining 80–100°C minimizes side reactions during cyclization.
- Statistical experimental design (e.g., factorial or response surface methods) can systematically optimize yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR : and NMR confirm substituent positions (e.g., downfield shifts for chlorophenyl protons at ~7.3–7.5 ppm).
- IR : Peaks near 1600–1650 cm indicate C=N stretching in the pyrimidine ring.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 403.12). Cross-referencing with crystallographic data (e.g., CCDC entries) ensures structural accuracy .
Q. What preliminary biological assays are recommended to assess its enzyme inhibition potential?
- Methodological Answer :
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to screen against kinases (e.g., EGFR or CDKs) at 1–10 µM concentrations.
- Dose-response curves : Calculate IC values using nonlinear regression (e.g., GraphPad Prism).
- Control compounds : Compare with known inhibitors (e.g., Imatinib for tyrosine kinases) to validate assay reliability .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., hydrophobic pockets accommodating chlorophenyl groups).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QSAR : Derive predictive models using descriptors like logP and polar surface area to prioritize synthetic targets .
Q. What strategies resolve contradictions in biological activity data across different cell lines?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies (e.g., IC variability in cancer vs. normal cells) using random-effects models.
- Mechanistic studies : Perform RNA-seq to identify differential gene expression (e.g., upregulated efflux pumps in resistant lines).
- Pharmacokinetic profiling : Measure logD and plasma protein binding to correlate in vitro vs. in vivo efficacy .
Q. How can advanced separation techniques improve purity for crystallographic studies?
- Methodological Answer :
- HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to isolate >99% pure fractions.
- Crystallization : Screen solvents (e.g., DCM/hexane) via vapor diffusion to obtain single crystals. Validate with X-ray diffraction (e.g., R-factor < 0.05) .
Key Notes
- Methodological Focus : Emphasized experimental design, data validation, and interdisciplinary approaches (e.g., computational + experimental).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
